1-(3,5-Dimethylphenyl)ethanone
Overview
Description
1-(3,5-Dimethylphenyl)ethanone, also known as 3,5-dimethylacetophenone, is an organic compound with the molecular formula C10H12O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,5-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 1-(3,5-dimethylphenyl)ethanol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating methyl groups on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 1-(3,5-Dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)ethanone depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)ethanone can be compared with other similar compounds, such as:
Acetophenone: The parent compound, which lacks the methyl substituents on the phenyl ring.
1-(2,4-Dimethylphenyl)ethanone: A positional isomer with methyl groups at the 2 and 4 positions.
1-(4-Methylphenyl)ethanone: A mono-substituted derivative with a single methyl group at the 4 position.
Uniqueness: this compound is unique due to the presence of two methyl groups at the 3 and 5 positions, which influence its reactivity and physical properties. The electron-donating effect of the methyl groups enhances its susceptibility to electrophilic aromatic substitution reactions compared to acetophenone .
Properties
CAS No. |
5379-16-8 |
---|---|
Molecular Formula |
C21H25N7O3S2 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H25N7O3S2/c1-16-5-3-4-6-19(16)28-21(23-24-25-28)32-15-20(29)22-17-7-9-18(10-8-17)26-11-13-27(14-12-26)33(2,30)31/h3-10H,11-15H2,1-2H3,(H,22,29) |
InChI Key |
FDAKJDJSCMDVPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)C)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |
1335-42-8 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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